Carbonic Anhydrase Inhibition Potency via pKa Modulation
The electron-withdrawing nature of the -OCF₃ group in 3-Amino-4-trifluoromethoxy-benzenesulfonamide is predicted to lower the pKa of the primary sulfonamide (-SO₂NH₂) moiety, a critical factor for efficient binding to the zinc ion in the active site of carbonic anhydrase (CA) enzymes. A foundational SAR study on a series of fluorinated benzenesulfonamides demonstrated that the presence of three fluorine atoms significantly increased CA IX affinity by withdrawing electrons and lowering the pKa of the benzenesulfonamide group, leading to inhibitors with affinities as low as 50 pM [1]. While this study did not directly assay the target compound, it establishes a robust class-level inference: fluorinated benzenesulfonamides, and particularly those with strong electron-withdrawing groups like -OCF₃, possess enhanced CA inhibitory potential compared to non-fluorinated or less electron-deficient analogs.
| Evidence Dimension | Carbonic Anhydrase IX (CA IX) Binding Affinity (Class-level inference) |
|---|---|
| Target Compound Data | Predicted enhanced binding affinity due to -OCF₃-mediated pKa lowering. |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide; affinity significantly lower. The strongest fluorinated analog in the study achieved 50 pM. |
| Quantified Difference | Qualitative; study showed fluorine substitution significantly increased affinity. |
| Conditions | In vitro binding assay for recombinant human CA IX catalytic domain. |
Why This Matters
This provides a mechanistic rationale for selecting this compound over non-fluorinated sulfonamides for projects targeting carbonic anhydrases, as the -OCF₃ group is a key driver of potency.
- [1] Dudutienė, V., et al. (2014). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Journal of Medicinal Chemistry, 57(22), 9435-9446. View Source
